molecular formula C8H6F3N3 B13590000 1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B13590000
M. Wt: 201.15 g/mol
InChI Key: WCBOCYZWHYEGHO-UHFFFAOYSA-N
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Description

1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. The trifluoromethyl group attached to the pyridine ring significantly influences its chemical properties, making it a compound of interest in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with trifluoromethyl ketones under acidic conditions to form the imidazo[4,5-b]pyridine core .

Industrial Production Methods

Industrial production methods often utilize high-throughput techniques such as continuous flow chemistry to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

1-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine

InChI

InChI=1S/C8H6F3N3/c1-14-4-13-7-6(14)2-5(3-12-7)8(9,10)11/h2-4H,1H3

InChI Key

WCBOCYZWHYEGHO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=C(C=N2)C(F)(F)F

Origin of Product

United States

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